molecular formula C23H24N2 B055859 2,3,6-Triphenylpiperidin-4-ol CAS No. 124069-09-6

2,3,6-Triphenylpiperidin-4-ol

Cat. No.: B055859
CAS No.: 124069-09-6
M. Wt: 329.4 g/mol
InChI Key: HLDZLKSDYQWBSN-UHFFFAOYSA-N
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Description

2,3,6-Triphenylpiperidin-4-ol is a piperidine derivative, a class of compounds known for their significant role in the pharmaceutical industry. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine derivatives are widely used in drug design due to their diverse biological activities .

Chemical Reactions Analysis

2,3,6-Triphenylpiperidin-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include trifluoroacetic acid as a cocatalyst and quinoline organocatalysts . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the combination of a quinoline organocatalyst and trifluoroacetic acid can afford a series of enantiomerically enriched 2,5- and 2,6-disubstituted protected piperidines .

Scientific Research Applications

2,3,6-Triphenylpiperidin-4-ol has various scientific research applications. The compound’s unique structure makes it a valuable substrate for the synthesis of biologically active piperidines .

Mechanism of Action

The mechanism of action of 2,3,6-Triphenylpiperidin-4-ol involves its interaction with specific molecular targets and pathways. Piperidine derivatives are known to exhibit their effects through competitive antagonism of acetylcholine at cholinergic receptors in the corpus striatum . This interaction helps restore the balance of neurotransmitters, leading to various therapeutic effects.

Properties

IUPAC Name

2,3,6-triphenylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO/c25-21-16-20(17-10-4-1-5-11-17)24-23(19-14-8-3-9-15-19)22(21)18-12-6-2-7-13-18/h1-15,20-25H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRIWBRPUHASUTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(NC1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30924700
Record name 2,3,6-Triphenylpiperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30924700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124069-09-6
Record name 4-Piperidinol, 2,3,6-triphenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124069096
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,6-Triphenylpiperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30924700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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